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Hopantenate-d6 Calcium

Cat. No.: B1156456
M. Wt: 516.66
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pantothenic Acid Derivatives in Neurochemical and Metabolic Research

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life. oregonstate.eduglobinmed.com It is a fundamental component in the biosynthesis of Coenzyme A (CoA), a vital cofactor involved in a vast array of metabolic reactions. oregonstate.edumpg.de CoA and its derivatives, such as acetyl-CoA and succinyl-CoA, are central to the citric acid cycle, the synthesis of fatty acids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine (B1216132). oregonstate.edunutrivore.com Given its integral role in cellular metabolism and neurotransmitter synthesis, derivatives of pantothenic acid have been a subject of significant interest in neurochemical and metabolic research. medino.comorscience.ru

One such derivative is hopantenic acid, which is structurally similar to pantothenic acid but with a key modification. orscience.ru Hopantenic acid and its salt, calcium hopantenate, have been investigated for their effects on the central nervous system. cymitquimica.com Unlike pantothenic acid, hopantenic acid can readily cross the blood-brain barrier. orscience.ru This property allows it to influence both the GABAergic systems and metabolic pathways dependent on pantothenate derivatives within the brain. orscience.ru Research has shown that calcium hopantenate can inhibit the release of thyrotropin-releasing hormone (TRH) from rat adrenal glands, an effect mediated through GABA receptors. vulcanchem.com The non-deuterated form has been explored for various neurological and psychiatric conditions. vulcanchem.com

Rationale for Deuterium (B1214612) Labeling in Investigational Chemical Compounds

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (D), is a powerful strategy in chemical and biological research. nih.govresolvemass.ca This process, known as deuteration, results in a molecule that is chemically very similar to its non-deuterated counterpart but with a greater mass. clearsynth.com This subtle change can have profound effects on the compound's properties and its utility in research. nih.gov

The primary reasons for employing deuterium labeling in investigational compounds include:

Altered Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. tandfonline.comacs.org This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. tandfonline.com This can lead to a longer half-life in biological systems, which is advantageous for studying metabolic pathways. nih.govacs.org

Use as Internal Standards: In analytical techniques like mass spectrometry, deuterated compounds are invaluable as internal standards. scielo.org.mxthalesnano.com Since they have a different mass from the non-labeled compound, they can be easily distinguished, allowing for precise and accurate quantification of the target analyte in complex biological samples. clearsynth.com This helps to correct for variations during sample preparation and analysis. scielo.org.mx

Elucidation of Reaction Mechanisms and Metabolic Pathways: The distinct mass of deuterium allows researchers to trace the fate of a molecule through various chemical reactions or metabolic pathways. clearsynth.comthalesnano.com By analyzing the distribution of deuterium in the products, scientists can gain detailed insights into the mechanisms of these processes. scielo.org.mx

Probing Molecular Interactions: Deuterium labeling can be used in techniques like nuclear magnetic resonance (NMR) spectroscopy to provide information about the three-dimensional structure of molecules and their interactions with other molecules, such as proteins. clearsynth.comacs.org

Hopantenate-d6 Calcium as a Stable Isotope-Labeled Research Probe

This compound is the calcium salt of hopantenic acid that has been strategically labeled with six deuterium atoms. vulcanchem.com This stable isotope-labeled compound serves as a powerful research probe, primarily for analytical and metabolic studies. vulcanchem.com

The key applications of this compound in research include:

Internal Standard for Quantitative Analysis: Its most common use is as an internal standard in mass spectrometry-based methods to accurately quantify the concentration of non-deuterated hopantenate in biological matrices like plasma or urine. vulcanchem.comscielo.org.mx

Metabolic and Pharmacokinetic Studies: By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in vivo without the interference of the endogenous compound. vulcanchem.comclearsynth.com This allows for a clearer understanding of the metabolic fate of hopantenic acid. For instance, studies on the non-deuterated form in dogs have identified metabolites like hopantenic acid beta-glucoside. nih.gov The use of a deuterated version would facilitate similar metabolic profiling in other systems.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₂₀H₂₄D₁₂CaN₂O₁₀
Molecular Weight 516.66 g/mol
Parent Compound Hopantenic Acid
Isotopic Label Deuterium (d6)
Primary Application Internal standard for mass spectrometry, metabolic research

Data sourced from multiple references. vulcanchem.comscbt.com

Properties

Molecular Formula

C₂₀H₂₄D₁₂CaN₂O₁₀

Molecular Weight

516.66

Synonyms

4-[[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butanoic Acid Calcium Salt (2:1)-d6;  4-(2,4-Dihydroxy-3,3-dimethylbutyramido)butyric Acid Calcium Salt (2:1)-d6;  Calcium D-(+)-Homopantothenate-d6;  Calcium Homopantothenate-d6;  Calcium Hopantenate-

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Hopantenate D6 Calcium

Chemical Synthesis Pathways for Hopantenate Precursors

The synthesis of Hopantenate-d6 Calcium commences with the preparation of its two key precursors: D-pantolactone and γ-aminobutyric acid-d6 (GABA-d6).

D-pantolactone Synthesis: A common industrial synthesis of D,L-pantolactone starts with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. This is followed by the addition of hydrocyanic acid to form the cyanohydrin, which then undergoes hydrolysis and lactonization. The resulting racemic D,L-pantolactone is then resolved to isolate the biologically active D-(-)-pantolactone. guidechem.comgoogle.com Enzymatic methods, utilizing microorganisms with specific lactonohydrolase activity, offer a more stereoselective route to D-pantolactone by selectively hydrolyzing the D-isomer from the racemic mixture. google.com

γ-Aminobutyric Acid (GABA) Synthesis: While GABA is naturally synthesized in the brain from glutamate (B1630785), chemical synthesis provides a more direct route for producing the quantities required for further chemical modification. google.comchemanalyst.com A prevalent laboratory and industrial synthesis of GABA involves the Hofmann rearrangement of succinimide (B58015). This method provides a straightforward pathway to the desired aminobutyric acid structure.

Strategies for Site-Specific Deuterium (B1214612) Incorporation (d6)

The introduction of six deuterium atoms specifically onto the GABA portion of the molecule is a critical step in the synthesis of this compound. This is typically achieved by utilizing a deuterated GABA precursor, GABA-d6.

Isotopic Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions are a fundamental strategy for introducing deuterium into organic molecules. These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O), in the presence of a catalyst. For the synthesis of GABA-d6, precursors such as succinimide or glutamic acid can be subjected to H-D exchange conditions. This can involve acid or base catalysis to facilitate the exchange of protons at specific positions. Metal catalysts, such as platinum or palladium, can also be employed to promote the exchange on the hydrocarbon backbone of the precursor molecule.

A study on the use of deuterium-labeled GABA (D6-GABA) demonstrated that all hydrogen atoms attached to the carbon backbone were successfully replaced with deuterium, preventing the formation of isotopologues with fewer deuterium atoms. researchgate.net This high level of deuteration is crucial for analytical applications to ensure a distinct mass shift from the unlabeled compound.

Advanced Deuteration Techniques (e.g., Flow Chemistry, Microwave-Assisted Methods)

Modern synthetic techniques offer enhanced control and efficiency for deuteration reactions.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be advantageous for optimizing deuterium incorporation and minimizing side reactions. The use of packed-bed catalysts within a flow system can facilitate heterogeneous catalytic H-D exchange reactions, allowing for efficient and scalable production of deuterated precursors like GABA-d6. thalesnano.com

Microwave-Assisted Methods: Microwave irradiation can significantly accelerate chemical reactions, including H-D exchange. researchgate.net By rapidly heating the reaction mixture, microwave-assisted synthesis can reduce reaction times from hours to minutes. For the deuteration of carboxylic acid precursors, microwave-assisted methods in the presence of a suitable catalyst and a deuterium source like D₂O can provide a rapid and efficient means of deuterium incorporation. mdpi.comrsc.org

Advanced Analytical Characterization of Deuterated Products

Following the synthesis and purification of this compound, rigorous analytical characterization is essential to confirm its identity, isotopic purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules and is particularly useful for assessing the success of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the six protons on the GABA moiety would be absent or significantly diminished, confirming the successful incorporation of deuterium at these positions. The remaining proton signals from the pantoate portion of the molecule would be consistent with the expected structure of hopantenic acid.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms, providing direct evidence of their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the structure. The carbon signals in the GABA-d6 moiety may show characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus), further confirming the location of the isotopic labels.

| ¹H NMR Chemical Shifts for Calcium Hopantenate (Reference) | | :--- | :--- | | Assignment | Chemical Shift (ppm) | | H (pantoate-CH) | 3.99 | | H (pantoate-CH₂) | 3.51, 3.40 | | H (GABA-CH₂N) | 3.45 | | H (GABA-CH₂COO) | 2.43 | | H (pantoate-CH₃) | 0.94, 0.90 |

Data sourced from publicly available spectra for Calcium D-Pantothenate, which has a similar pantoate moiety.

Mass Spectrometry (MS) for Isotopic Content and Molecular Mass Verification

Mass spectrometry is indispensable for determining the molecular weight of a compound and for quantifying the level of isotopic enrichment.

Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled Hopantenate Calcium. This mass shift directly corresponds to the incorporation of six deuterium atoms.

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion peak. This allows for the calculation of the isotopic purity, confirming that the desired d6-isotopologue is the predominant species.

Fragmentation Pattern: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural confirmation. The fragmentation of the GABA-d6 moiety will produce fragment ions that are shifted in mass compared to the unlabeled compound, corroborating the site-specific nature of the deuteration. For instance, a study utilizing D6-GABA showed distinct mass fragments compared to its non-labeled counterpart, allowing for clear differentiation. researchgate.net

| Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₂₀H₃₀D₆CaN₂O₁₀ | | Molecular Weight | 510.63 g/mol | | Monoisotopic Mass | 510.2373 Da | | Expected Mass Shift from Unlabeled | +6 Da |

Calculated values based on the molecular formula.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

The chemical purity of this compound is a critical parameter, ensuring that the isotopic label is the primary distinguishing feature from the unlabeled counterpart and that no significant impurities are present from the synthetic process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques employed for this purpose. While specific validated methods for this compound are not extensively published, methodologies can be effectively adapted from established and validated analyses of unlabeled Calcium Hopantenate and Hopantenic Acid. researchgate.netakjournals.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of polar organic compounds like Hopantenate. researchgate.net A reliable RP-HPLC method with UV detection is well-suited for quantifying this compound and separating it from potential impurities. akjournals.com

Methodology and Findings:

A typical HPLC system for purity assessment would consist of a C18 column, which is effective for separating compounds of moderate polarity. researchgate.net An isocratic mobile phase, for instance, a mixture of acetonitrile, water, and an acidifier like trifluoroacetic acid (TFA), provides consistent elution and sharp peak shapes. akjournals.com Detection is commonly performed at a low UV wavelength, such as 205 nm, where the amide bond of the hopantenate molecule absorbs light. researchgate.netakjournals.com

The introduction of deuterium atoms is not expected to significantly alter the chromatographic behavior compared to the unlabeled compound, although minor shifts in retention time due to isotopic effects are possible. acs.org The primary peak in the chromatogram should correspond to Hopantenate-d6, and its area percentage is used to determine the purity.

Representative HPLC Purity Analysis Data:

        Table 1: Example HPLC Purity Results for a Batch of this compound
    
Peak No.Retention Time (min)Peak AreaArea %Identity
12.115,4300.25Impurity A
24.26,125,80099.50Hopantenate-d6
35.512,3200.20Impurity B
47.83,0750.05Impurity C

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. researchgate.net
  • Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (TFA) (proportions adjusted for optimal separation). akjournals.com
  • Flow Rate: 1.0 mL/min. akjournals.com
  • Detection: UV at 205 nm. researchgate.net
  • Column Temperature: 30°C. mdpi.com
  • Gas Chromatography (GC)

    Gas chromatography, typically coupled with a mass spectrometry (GC-MS) detector, is another powerful technique for purity assessment. Due to the low volatility of Hopantenic Acid, a derivatization step is necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into more volatile forms. nih.govsigmaaldrich.com

    Methodology and Findings:

    The most common derivatization method involves silylation, where reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govsigmaaldrich.com This process significantly increases the volatility of the analyte, making it suitable for GC analysis. arlok.com

    The derivatized sample is then injected into the GC-MS system. The separation occurs on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer serves as a highly specific detector, confirming the identity of the main peak as the derivatized Hopantenate-d6 and identifying any impurities based on their mass spectra. nih.gov

    Representative GC Purity Analysis Data:

            Table 2: Example GC-MS Purity Results for Derivatized Hopantenate-d6
        
    Peak No.Retention Time (min)Area % (TIC)Identity (as TMS derivative)
    19.80.15Impurity X
    211.299.75Hopantenate-d6
    312.50.10Impurity Y

    Chromatographic Conditions:

  • Derivatization Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
  • Column: Fused-silica capillary column (e.g., DB-17 or similar). nih.gov
  • Carrier Gas: Helium.
  • Detector: Mass Spectrometer (MS).
  • Elucidation of Molecular and Cellular Mechanisms of Action in Preclinical Models

    Interactions with Coenzyme A (CoA) Biosynthesis Pathway Enzymes

    Hopantenate's mechanism of action is intricately linked to its interaction with the coenzyme A (CoA) biosynthesis pathway. Initially believed to be a direct inhibitor of pantothenate kinase (PanK), contemporary research has revealed a more complex, multi-step process involving metabolic activation followed by targeted enzyme inhibition. nih.govnih.govrug.nl

    Contrary to earlier hypotheses that positioned hopantenate as a competitive inhibitor of Pantothenate Kinase (PanK), recent studies demonstrate that PanK is essential for the metabolic activation of hopantenate. nih.govnih.govrug.nl PanK, the first enzyme in the de novo CoA biosynthesis pathway, catalyzes the phosphorylation of pantothenate (Vitamin B5) to form 4'-phosphopantothenate. nih.govyoutube.com Instead of inhibiting this enzyme, hopantenate acts as a substrate for PanK, which phosphorylates it. nih.govnih.gov This enzymatic conversion is a critical activation step, transforming hopantenate into a phosphorylated metabolite (P-HoPan) that subsequently targets the next enzyme in the CoA synthesis cascade. nih.govnih.govrug.nl This finding has revised the understanding of hopantenate's role, establishing it as a prodrug that requires enzymatic activation to exert its primary inhibitory effects on CoA biosynthesis. nih.gov

    The activated metabolite of hopantenate, P-HoPan, functions as an inhibitor of Phosphopantothenoylcysteine Synthetase (PPCS), the second enzyme in the CoA biosynthetic pathway. nih.govnih.govrug.nl PPCS is responsible for catalyzing the ATP-dependent condensation of 4'-phosphopantothenate with cysteine. researchgate.netresearchgate.net By inhibiting PPCS, P-HoPan effectively disrupts the normal progression of CoA synthesis. nih.govnih.gov

    Enzyme kinetic studies have quantified the inhibitory potency of phosphorylated hopantenate on PPCS. The inhibition is competitive with respect to the enzyme's natural substrate, 4'-phosphopantothenate. nih.gov In vitro kinetic analyses determined the inhibition constant (Ki) of P-HoPan against human PPCS (hPPCS). These studies revealed that P-HoPan is a moderately potent inhibitor of the enzyme. nih.gov

    Table 1: Enzyme Kinetic Data for P-HoPan Inhibition of PPCS

    Enzyme Inhibitor Ki Value (Average) Type of Inhibition
    Human PPCS (hPPCS) P-HoPan 13.4 ± 3.6 μM nih.gov Competitive nih.gov

    Structural biology has provided significant insights into the inhibitory mechanism of hopantenate. X-ray crystallography of the human PPCS enzyme in a complex with the phosphorylated hopantenate inhibitor and an activating nucleotide analogue has been successfully performed. nih.govnih.govrug.nl This structural analysis has elucidated how the inhibitor binds to the active site of the enzyme, forming a non-productive substrate complex that stalls the catalytic process. nih.govnih.gov

    The structural data from the enzyme-inhibitor complex has profound implications for understanding the catalytic mechanism of the PPCS enzyme family. nih.govrug.nl The analysis has provided a clearer picture of the enzyme's active site architecture and has shed light on the previously elusive binding mode for the substrate cysteine. nih.govnih.govrug.nl These findings offer a detailed framework for the rational design of future, potentially more potent, inhibitors targeting CoA biosynthesis for therapeutic purposes in various diseases. nih.govnih.gov

    Inhibition of Phosphopantothenoylcysteine Synthetase (PPCS): Kinetic and Structural Insights

    Neurotransmitter System Modulation

    In addition to its effects on CoA metabolism, hopantenate is recognized for its modulation of various neurotransmitter systems, a property stemming from its structural similarity to gamma-aminobutyric acid (GABA). patsnap.com

    This structural mimicry allows hopantenate to interact with GABAergic pathways, particularly as a GABA-B receptor agonist, which influences inhibitory neurotransmission. patsnap.com Preclinical studies have shown that administration can lead to an increased binding affinity and density of GABA receptors in the cerebral cortex.

    Furthermore, hopantenate appears to influence the cholinergic system. patsnap.com Evidence suggests it may enhance the synthesis and release of acetylcholine (B1216132), a neurotransmitter critical for cognitive functions like learning and memory. patsnap.com The release of acetylcholine from presynaptic terminals is a calcium-dependent process. youtube.com

    Table 2: Summary of Hopantenate's Effects on Neurotransmitter Systems

    Neurotransmitter System Specific Action Observed Effect
    GABAergic Acts as a GABA-B receptor agonist; inhibits [3H]-GABA receptor binding initially. patsnap.com Repeated administration increases GABA receptor binding affinity and density in the cerebral cortex.

    GABAergic Receptor Interactions (e.g., GABA-B Receptor Agonism)

    Due to its structural similarity to GABA, Hopantenate-d6 Calcium is understood to exert significant influence over the GABAergic system, the primary inhibitory network in the central nervous system. patsnap.com Its action is primarily mediated through interaction with GABA receptors, with a notable specificity for the GABA-B subtype. patsnap.com By acting as a GABA-B receptor agonist, the compound can stabilize neuronal activity and reduce neuronal hyperexcitability. patsnap.com The functional unit of the GABA-B receptor is a heterodimer of two subunits, GABA-B1 and GABA-B2. nih.gov Agonist activation of these G-protein coupled receptors leads to slow and prolonged synaptic inhibition. nih.gov

    Radioreceptor binding assays are standard in vitro methods used to determine the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled compound known to bind to the receptor of interest and measure how effectively an unlabeled test compound (such as hopantenic acid) competes with and displaces the radiolabeled ligand. This displacement is used to calculate the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

    While specific Ki values for this compound from dedicated radioligand binding studies are not detailed in the available literature, functional assays provide strong evidence of its interaction with the GABAergic system. Such interactions are foundational to its classification as a GABA-B receptor agonist. patsnap.com

    Preclinical studies using neuronal tissues have demonstrated the direct impact of hopantenic acid on GABAergic processes. In one key study, calcium D-homopantothenate was shown to inhibit the absorption of radiolabeled GABA ([14C]-GABA) by slices of rat cerebral cortex. nih.gov This inhibitory effect was observed at low concentrations (10⁻⁶ M), indicating a potent interaction with GABA binding sites, which could include both receptors and transporters within this specific neuronal tissue. nih.gov By competing with GABA for these sites, hopantenic acid directly modulates the dynamics of GABAergic neurotransmission in the cerebral cortex.

    Influence on Glutamatergic Neurotransmission Pathways

    The GABAergic and glutamatergic systems are intricately linked, maintaining the brain's delicate excitatory-inhibitory balance. Glutamate (B1630785) is the main excitatory neurotransmitter in the mammalian central nervous system. nih.gov GABA-B receptors are not only located on GABAergic neurons (as autoreceptors) but are also found on non-GABAergic neurons, including glutamatergic nerve terminals, where they act as heteroreceptors. nih.gov

    Modulation of Cholinergic and Dopaminergic Systems at the Molecular Level

    Beyond its primary effects on the GABA and glutamate systems, preclinical evidence suggests that the mechanism of action of this compound also involves the modulation of other critical neurotransmitter systems. researchgate.net

    Cholinergic System: There is evidence that the compound can influence the cholinergic system by enhancing the synthesis and release of acetylcholine. Acetylcholine is a vital neurotransmitter for cognitive functions, including learning and memory. The release of acetylcholine from presynaptic terminals is a calcium-dependent process, and by modulating underlying cellular mechanisms, hopantenic acid may facilitate this release, contributing to its nootropic effects.

    Dopaminergic System: Research also indicates an interaction with dopamine (B1211576) receptors. researchgate.net The dopaminergic system is crucial for regulating motor control, motivation, and reward. While the precise nature of this interaction is less defined than its GABAergic activity, it represents another facet of the compound's broad pharmacological profile. Dopamine D1 and D2 receptors can influence neuroplasticity through glutamatergic and GABAergic modulation, suggesting a complex interplay. nih.gov

    Table 1: Summary of Neurotransmitter System Interactions

    Neurotransmitter System Receptor/Target Observed Preclinical Effect Functional Implication
    GABAergic GABA-B Receptor Agonism; Inhibition of GABA absorption in rat cerebral cortex. patsnap.comnih.gov Reduces neuronal hyperexcitability. patsnap.com
    Glutamatergic Presynaptic Terminals Inhibition of glutamate release (via GABA-B heteroreceptor activation). nih.gov Attenuates excitatory neurotransmission.
    Cholinergic Presynaptic Terminals Enhancement of acetylcholine synthesis and release. Modulation of cognitive processes.
    Dopaminergic Dopamine Receptors Direct interaction. researchgate.net Contribution to broad neurological effects.

    Intracellular Signaling Pathways and Metabolic Regulation

    The activation of G-protein coupled receptors like the GABA-B receptor by this compound initiates a cascade of intracellular signaling events. Presynaptic activation typically involves the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release. nih.gov Postsynaptically, activation leads to the opening of G-protein regulated inwardly rectifying K⁺ (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. nih.gov Furthermore, GABA-B receptor activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), which can modulate a wide range of cellular functions. nih.gov

    Effects on Neuronal Energy Metabolism (e.g., Glucose Utilization in brain cells)

    A significant aspect of the molecular mechanism of this compound is its role in enhancing the energy metabolism of neurons. patsnap.com The brain is highly dependent on glucose as its primary energy substrate. nih.gov Preclinical findings indicate that hopantenic acid facilitates the uptake and utilization of glucose by brain cells. patsnap.comgoogle.com This enhancement of glucose metabolism provides a more robust energy supply for optimal brain function, which may contribute to improved mental performance and increased resistance to metabolic stressors. patsnap.com In conditions of intense neuronal activity, astrocytes, in particular, accelerate their glucose uptake to support neuronal function. nih.govbuzsakilab.com By promoting more efficient glucose utilization, the compound may support this critical neuro-metabolic coupling.

    Role in Cellular Calcium Homeostasis and Signaling Pathways

    This compound is understood to play a significant role in the regulation of intracellular calcium (Ca2+) levels, a process fundamental to numerous cellular functions, including signal transduction and neurotransmitter release. nih.gov The compound's mechanism involves the modulation of calcium-dependent enzyme systems that are critical for neuronal survival and function.

    Proper neuronal activity relies on the precise maintenance of calcium homeostasis. This compound may contribute to this balance, ensuring that cellular processes are carried out efficiently. nih.gov The release of key neurotransmitters, such as acetylcholine, is a calcium-dependent process; by influencing calcium signaling, the compound supports the mechanisms underlying cholinergic neurotransmission. Furthermore, preclinical evidence suggests that the active metabolite, hopantenic acid, enhances mitochondrial calcium buffering capacity. This action helps protect neurons from the toxic effects of calcium overload, a state that can lead to cellular damage and dysfunction.

    The compound's influence extends to several calcium-sensitive enzymes that govern gene expression, synaptic plasticity, and pathways related to cell survival. This includes modulation of calcium/calmodulin-dependent protein kinases and protein kinase C, highlighting its integral role in intricate cellular signaling cascades.

    Anti-oxidative and Anti-inflammatory Cellular Mechanisms

    The neuroprotective effects of this compound are attributed, in part, to its ability to counteract oxidative stress and inflammation within the brain. patsnap.com Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in various pathological conditions. The compound is believed to possess free-radical scavenging capabilities, neutralizing these harmful molecules and thereby protecting neurons from oxidative damage. patsnap.com

    In addition to direct antioxidant activity, chemoinformatic analysis suggests that hopantenic acid may exert anti-inflammatory effects by modulating the metabolism of prostaglandins, which are key mediators in inflammatory pathways. nih.gov

    Preclinical research using a rat model of Parkinson's disease induced by rotenone (B1679576) administration provides further insight into these mechanisms. In this study, the calcium salt of hopantenic acid was shown to mitigate the effects of oxidative stress. researchgate.net The administration of the compound influenced key markers of oxidative damage and the antioxidant system, as detailed in the table below. researchgate.net

    Table 1: Effect of Hopantenic Acid Calcium Salt (HPA) on Oxidative Stress Markers in a Rat Model of Parkinson's Disease

    Biochemical MarkerEffect Observed with HPA AdministrationSignificance
    Thiobarbituric acid reactive substances (TBARS)Mitigated the increase in TBARS levelsIndicates a reduction in lipid peroxidation and oxidative damage.
    Glutathione (GSH)/Glutathione disulfide (GSSG) RatioMitigated the decrease in the GSH/GSSG ratioSuggests a restoration of the cellular redox balance and antioxidant capacity.

    These findings collectively indicate that this compound supports neuronal survival by inhibiting inflammatory pathways and reducing the burden of oxidative stress. patsnap.comresearchgate.net

    Influence on Thyrotropin-Releasing Hormone (TRH) Release (e.g., in vitro rat adrenal gland)

    Preclinical studies have demonstrated that this compound can influence the release of neurohormones, specifically thyrotropin-releasing hormone (TRH). An in vitro study utilizing rat adrenal glands investigated the effects of calcium hopantenate (HOPA), a known GABA agonist, on TRH secretion. nih.gov

    The research found that the addition of HOPA to the incubation medium resulted in a significant, dose-dependent inhibition of TRH release from the adrenal gland tissue. nih.gov This inhibitory effect appears to be mediated directly through the GABAergic system. The study confirmed this mechanism by demonstrating that the effects of HOPA on TRH release were effectively blocked by the co-administration of bicuculline, a specific GABA receptor inhibitor. nih.gov

    These findings suggest that this compound, through its action as a GABA agonist, modulates the release of TRH in specific tissues. nih.gov

    Table 2: Summary of In Vitro Effects of Calcium Hopantenate (HOPA) on TRH Release from Rat Adrenal Gland

    Experimental ConditionObservationInferred Mechanism
    Addition of HOPA to mediumSignificant, dose-related inhibition of TRH releaseHOPA actively reduces TRH secretion.
    Addition of HOPA + Bicuculline (GABA receptor inhibitor)Inhibitory effect of HOPA was blockedThe effect is mediated via GABA receptors.

    Pharmacokinetic and Metabolic Fate Investigations of Hopantenate D6 Calcium in Preclinical Systems

    Absorption and Distribution Studies in In Vitro and Animal Models

    Tissue Distribution Profiles in Rodent Models for Research Purposes

    Specific studies detailing the tissue distribution of Hopantenate-d6 Calcium in rodent models are not available in the current body of scientific literature. For the non-deuterated hopantenic acid, it is known to be distributed to various organs and tissues. Studies on other compounds have shown that the pathological state of an animal model, such as spontaneous hypertension in rats, can affect the tissue distribution of active components. nih.gov However, without dedicated research on this compound, it is not possible to definitively state its distribution profile in preclinical rodent models.

    Application of Deuterium (B1214612) Labeling for Tracing Compound Distribution and Bioavailability

    Deuterium labeling is a powerful technique used in pharmacokinetic studies to trace the distribution and assess the bioavailability of a compound. diva-portal.org The replacement of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule that can be distinguished from its endogenous or non-labeled counterparts by analytical techniques such as mass spectrometry. This allows for precise measurement of the compound's concentration in various biological matrices over time. While this methodology is well-established, its specific application to determine the distribution and bioavailability of this compound in preclinical models has not been documented in published research. The primary advantage of this approach is the ability to increase the metabolic stability of a compound, potentially leading to improved bioavailability. diva-portal.org

    Biotransformation Pathways and Metabolite Identification Using Deuterium Labeling

    Identification of Phase I and Phase II Metabolites in Model Organisms

    The biotransformation of drugs typically occurs in two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. nih.govlongdom.org These reactions are often mediated by the cytochrome P450 enzyme system. nih.gov Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to increase water solubility and facilitate excretion. nih.govlongdom.org

    For hopantenic acid, some research suggests it may interfere with coenzyme A metabolism, which could imply the involvement of metabolic pathways that utilize this cofactor. nih.govnih.gov However, specific Phase I and Phase II metabolites of this compound in any model organism have not been identified in the available literature. Deuterium labeling can be instrumental in metabolite identification by creating a unique isotopic signature that aids in distinguishing drug-related material from endogenous compounds in complex biological samples.

    Impact of Deuteration on Metabolic Stability (Kinetic Isotope Effect)

    The substitution of hydrogen with deuterium can significantly impact a drug's metabolic stability due to the kinetic isotope effect (KIE). nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often a rate-limiting step in enzymatic metabolism. nih.gov Consequently, deuterated compounds may be metabolized more slowly than their non-deuterated counterparts, leading to a longer half-life and increased systemic exposure. nih.govresearchgate.net The magnitude of the KIE can vary depending on the specific metabolic pathway and the position of deuteration within the molecule. nih.govnih.gov While the theoretical basis for improved metabolic stability of this compound exists, empirical data from preclinical studies are required to confirm and quantify this effect.

    Characterization of Elimination Mechanisms in Preclinical Systems

    The elimination of drugs and their metabolites from the body occurs through various routes, primarily via the kidneys into urine and through the liver into feces. For the non-deuterated hopantenic acid, studies in humans have indicated that it is primarily excreted unchanged in the urine. researchgate.net It is plausible that this compound would follow a similar elimination pathway. However, without specific preclinical studies, the precise mechanisms and rates of elimination of this compound and any potential metabolites remain uncharacterized.

    Quantitative Analysis of this compound in Biological Matrices (e.g., brain tissue, plasma from animal studies)

    The quantitative analysis of hopantenic acid in biological matrices from preclinical studies, such as those involving rats, is essential for determining its pharmacokinetic profile. nih.gov Methodologies for this purpose often employ high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry. nih.govakjournals.com In such analyses, this compound would serve as an exemplary internal standard for the accurate measurement of hopantenic acid concentrations.

    Research findings in this area are focused on the development and validation of sensitive and reliable bioanalytical methods. For instance, studies have described methods for the simultaneous determination of D- and L-hopantenic acid enantiomers in rat plasma. nih.gov These methods involve processes such as deproteinization of the plasma sample, extraction of the analyte, and derivatization to make it suitable for analysis. nih.gov The use of an internal standard like this compound is critical throughout this process to ensure the precision and accuracy of the results.

    The detection limits for hopantenic acid in plasma have been reported in the nanogram range, demonstrating the high sensitivity of these analytical techniques. nih.gov By measuring the concentration of hopantenic acid at various time points after administration of Calcium Hopantenate to preclinical models, researchers can construct a plasma concentration-time profile. This profile is then used to calculate key pharmacokinetic parameters.

    Below is a representative data table illustrating the type of results obtained from such a preclinical pharmacokinetic study in rats, where an internal standard like this compound would have been used for the quantification of hopantenic acid.

    Table 1: Representative Plasma Concentrations of Hopantenic Acid in Rats Following Oral Administration of Calcium Hopantenate

    Time (hours)Mean Hopantenic Acid Concentration (µg/mL)Standard Deviation (µg/mL)
    0.251.50.3
    0.53.80.7
    1.05.20.9
    2.04.10.6
    4.02.30.4
    8.00.80.2
    12.00.30.1
    24.00.050.01

    This table is for illustrative purposes only and presents hypothetical data to demonstrate how results from such an analysis would be displayed.

    The data in this table would allow researchers to determine parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which are fundamental to understanding the absorption, distribution, metabolism, and excretion of hopantenic acid.

    Preclinical Pharmacological Research and Mechanistic Insights from in Vitro and Animal Models

    Neuropharmacological Effects in Research Paradigms

    The neuropharmacological effects of a novel compound are typically first characterized in in vitro and in vivo models to understand its fundamental interactions with the nervous system. For a compound like Hopantenate-d6 Calcium, which is a deuterated version of calcium hopantenate (a derivative of GABA and pantothenic acid), research would logically focus on its influence on neuronal signaling and health.

    Studies on Synaptic Plasticity and Neuronal Excitability

    Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. This process is heavily dependent on intracellular calcium concentrations. nih.govfrontiersin.org An influx of calcium into the postsynaptic neuron is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD), the molecular underpinnings of synaptic plasticity. frontiersin.org The precise timing and amplitude of calcium signals determine the direction of plasticity. nih.gov Given that calcium is an integral part of the this compound molecule, its potential to modulate calcium homeostasis and, consequently, synaptic plasticity is a key area for future investigation.

    Neuronal excitability, the likelihood of a neuron firing an action potential, is also tightly regulated by calcium. semanticscholar.org Voltage-gated calcium channels play a significant role in shaping the neuronal firing patterns. frontiersin.org Alterations in extracellular calcium levels can impact the resting membrane potential and the threshold for action potential firing. grantome.com Preclinical studies would be necessary to determine if this compound influences these fundamental aspects of neuronal function.

    Investigations into Neuroprotection and Neurogenesis Mechanisms in Cellular Models

    Neuroprotection refers to the preservation of neuronal structure and function. In cellular models of neurological disorders, excessive calcium influx is a common pathway to neuronal death. nih.gov Therefore, compounds that can modulate calcium signaling are often investigated for their neuroprotective potential. mdpi.com The mechanisms of action could involve the stabilization of intracellular calcium levels, reduction of excitotoxicity, and mitigation of oxidative stress. mdpi.combohrium.com

    Neurogenesis, the process of generating new neurons, is crucial for brain development and adult brain plasticity. unc.edu Calcium signaling is intricately involved in the proliferation, differentiation, and survival of neural stem cells. nih.gov Future in vitro studies using neural stem cell cultures could elucidate whether this compound has a role in promoting neurogenesis, which would have implications for regenerative medicine. researchgate.net

    Behavioral Phenotyping in Animal Models for Mechanistic Elucidation

    Following in vitro characterization, animal models are employed to understand how a compound's molecular and cellular effects translate into changes in behavior and physiology.

    Assessment of Cognitive Functions (e.g., memory, learning in rodent models focusing on underlying neurochemical changes)

    Rodent models are extensively used to study the effects of compounds on cognitive functions such as learning and memory. nih.gov Various behavioral paradigms, including the Morris water maze, Barnes maze, and novel object recognition test, are used to assess different aspects of cognition. Given the link between calcium signaling, synaptic plasticity, and memory, it would be pertinent to investigate the effects of this compound in these models. Such studies would ideally be coupled with neurochemical analyses to measure changes in neurotransmitter levels and signaling pathways in brain regions critical for cognition, like the hippocampus.

    Analysis of Motor Coordination and Activity

    Motor coordination is a complex process that relies on the proper functioning of the cerebellum and basal ganglia. Some neurological conditions are characterized by motor deficits. nih.gov Animal models, such as the rotarod test and beam walking assay, are standard for assessing motor coordination and balance. As pantothenic acid deficiency has been linked to motor impairments in some animal studies, investigating the impact of this compound on motor function would be a valuable area of preclinical research.

    Studies on Emotional and Stress Response Modulations

    The modulation of emotional states and the response to stress are critical functions of the central nervous system. Animal models of anxiety and depression, such as the elevated plus maze, open field test, and forced swim test, are used to screen for anxiolytic and antidepressant-like effects of novel compounds. nih.gov Calcium signaling has been implicated in the pathophysiology of mood disorders and the response to stress. mdpi.comnih.gov Therefore, preclinical behavioral studies could reveal potential therapeutic applications for this compound in modulating emotional and stress-related behaviors.

    Preclinical Pharmacological Research on this compound

    Following a comprehensive review of publicly available scientific literature and research databases, it has been determined that there is no specific preclinical data available for the compound “this compound” corresponding to the detailed outline requested.

    Searches for electrophysiological studies, including long-term potentiation (LTP), long-term depression (LTD), neuronal firing patterns, and network oscillations, yielded no results for this specific deuterated compound. Similarly, investigations into biomarker discovery and "-omics" profiling, encompassing proteomic, metabolomic, and transcriptomic analyses in preclinical models, did not provide any data directly related to this compound.

    The available literature discusses the general roles of calcium ions in these neurological processes. For instance, calcium influx is a well-established critical factor in the induction of both LTP and LTD. nih.govyoutube.com Research also extensively covers how calcium channels and intracellular calcium levels modulate neuronal firing patterns and network oscillations. nih.govmdpi.comfrontiersin.org Furthermore, "-omics" studies frequently investigate the global changes in proteins, metabolites, and gene expression in response to fluctuations in calcium signaling, but these are not in the context of administration of this compound. nih.govnih.govmdpi.comnih.gov

    While the non-deuterated parent compound, Calcium Hopantenate, is known as a nootropic agent, specific studies detailing its effects within the precise framework of the requested sub-sections (5.3.1, 5.3.2, 5.4.1, 5.4.2) are not present in the accessible scientific literature. General mechanisms proposed for Calcium Hopantenate include modulation of GABAergic systems and regulation of calcium homeostasis, but these are not supported by the specific, detailed in vitro and animal model data required to populate the requested article structure. patsnap.com

    Therefore, due to the absence of specific research findings and data for this compound, it is not possible to generate the requested scientific article.

    Advanced Theoretical and Computational Studies of Hopantenate and Its Deuterated Analogues

    Structure-Activity Relationship (SAR) Analysis of Deuterated and Non-Deuterated Analogues

    Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For Hopantenate and its deuterated analogues, a systematic SAR analysis would be crucial to understand the impact of deuterium (B1214612) substitution on its therapeutic efficacy.

    A hypothetical SAR study would involve synthesizing a series of deuterated and non-deuterated analogues of Hopantenate, varying the position and number of deuterium atoms. The biological activity of these compounds would then be evaluated against the identified molecular target.

    Key Objectives of a SAR Analysis for Hopantenate Analogues:

    Identifying Key Structural Features: To determine which parts of the Hopantenate molecule are critical for its biological activity.

    Impact of Deuteration: To understand how the introduction of deuterium at specific positions affects binding affinity and efficacy.

    Optimizing Potency and Selectivity: To guide the design of new analogues with improved therapeutic properties.

    A data table summarizing hypothetical SAR findings could be structured as follows:

    CompoundDeuteration PositionTarget Binding Affinity (IC50, nM)In Vitro Potency (EC50, µM)
    HopantenateNone501.2
    Hopantenate-d1R-alpha451.1
    Hopantenate-d4Butyryl chain551.3
    Hopantenate-d6 Multiple 40 0.9
    Analogue XNon-deuterated modification1203.5

    This table presents hypothetical data for illustrative purposes.

    Such an analysis could reveal that deuteration at specific sites, such as in Hopantenate-d6, leads to a more favorable interaction with the biological target, potentially due to subtle changes in molecular conformation or electronic properties.

    Molecular Docking and Dynamics Simulations with Identified Biological Targets

    Recent research has identified that phosphorylated Hopantenate acts as an inhibitor of phosphopantothenoylcysteine synthetase (PPCS) , an enzyme in the coenzyme A biosynthetic pathway. nih.govnih.gov This discovery provides a concrete biological target for molecular docking and dynamics simulations.

    Molecular Docking would be employed to predict the binding orientation of Hopantenate and Hopantenate-d6 Calcium within the active site of PPCS. This computational technique helps visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

    Molecular Dynamics (MD) Simulations can then be used to simulate the behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.govresearchgate.net

    Potential Insights from Docking and MD Simulations:

    Binding Mode Analysis: Detailed visualization of how this compound fits into the PPCS active site.

    Interaction Fingerprinting: Identification of key amino acid residues involved in the binding.

    Stability of the Complex: Assessment of the durability of the ligand-protein interaction over time.

    Influence of Deuteration: Understanding how the presence of deuterium atoms in Hopantenate-d6 might alter the binding dynamics and stability compared to the non-deuterated form.

    A hypothetical summary of molecular docking results could be presented as follows:

    LigandBinding Energy (kcal/mol)Key Interacting Residues in PPCSNumber of Hydrogen Bonds
    Phosphorylated Hopantenate-8.5Arg123, Ser45, Gly784
    Phosphorylated Hopantenate-d6 -8.9 Arg123, Ser45, Gly78, Tyr92 5

    This table presents hypothetical data for illustrative purposes.

    These simulations could suggest that the deuterated analogue forms a more stable complex with PPCS, potentially explaining an observed increase in potency.

    Quantum Chemical Calculations for Mechanistic Predictions

    Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules and can be used to predict reaction mechanisms and various molecular properties. For this compound, these calculations can elucidate the effects of deuteration on its chemical reactivity and enzymatic interactions.

    Applications of Quantum Chemical Calculations:

    Electron Distribution Analysis: To determine how deuteration affects the electron density and electrostatic potential of the molecule.

    Bond Strength Calculations: To analyze the strength of C-D bonds compared to C-H bonds and its implications for metabolic stability.

    Transition State Analysis: To model the enzymatic reaction involving Hopantenate and predict the energy barriers for the deuterated and non-deuterated forms.

    These calculations could predict a higher activation energy for the cleavage of a C-D bond compared to a C-H bond, which is the basis of the kinetic isotope effect.

    In Silico Prediction of Metabolic Fate and Kinetic Isotope Effects

    In silico tools can predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. Current time information in Edmonton, CA. For this compound, these predictions are particularly important for understanding how deuteration might alter its metabolic profile.

    Predicting Metabolic Pathways:

    Computational models can predict the likely sites of metabolism on the Hopantenate molecule by cytochrome P450 enzymes and other metabolic enzymes. By comparing the predictions for Hopantenate and Hopantenate-d6, researchers can hypothesize how deuteration might block or slow down certain metabolic pathways.

    Kinetic Isotope Effect (KIE):

    The kinetic isotope effect is a well-documented phenomenon where the substitution of an atom with its heavier isotope leads to a slower reaction rate if the bond to that atom is broken in the rate-determining step of the reaction. nih.gov In the context of drug metabolism, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can significantly slow down its enzymatic breakdown.

    In silico methods can be used to predict the magnitude of the KIE for the metabolism of Hopantenate-d6. A significant predicted KIE would suggest that deuteration at specific sites could lead to:

    Increased metabolic stability.

    Longer plasma half-life.

    Reduced formation of certain metabolites.

    A hypothetical comparison of predicted metabolic stability is shown below:

    CompoundPredicted Major Site of MetabolismPredicted Metabolic Rate (in silico units)Predicted KIE
    HopantenateButyryl chain C-31.0N/A
    Hopantenate-d6 Butyryl chain C-3 (deuterated) 0.2 5.0

    This table presents hypothetical data for illustrative purposes.

    Such in silico predictions are invaluable for guiding the design of deuterated drugs with improved pharmacokinetic profiles.

    Historical Perspectives and Future Research Trajectories of Hopantenate D6 Calcium

    Evolution of Research on Pantothenate Analogues and Derivatives as Research Tools

    Pantothenate, also known as vitamin B5, is the essential precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle. asm.org The critical role of the pantothenate-CoA pathway has made it an attractive target for scientific investigation and therapeutic intervention for decades. asm.orgresearchgate.net

    The exploration of pantothenate analogues as research tools and potential therapeutic agents has a history stretching back to the 1940s. nih.gov Early research involved synthesizing chemical variations of pantothenate and testing them for antimicrobial and anti-malarial activity. nih.govnih.gov These early derivatives included pantothenones and sulphonamides, which demonstrated activity against avian malaria. nih.gov This foundational work established that modifying the pantothenate structure could interfere with the biological processes of pantothenate-requiring microorganisms. nih.gov

    In subsequent years, research has expanded to a wider range of derivatives, including pantothenol and pantothenamides, which have shown potent activity against the human malaria parasite, Plasmodium falciparum. plos.orgplos.orgresearchgate.net These analogues are understood to exert their effects by competitively inhibiting the parasite's ability to utilize pantothenate. nih.govplos.org For instance, many of these compounds are processed by the parasite's own enzymes, such as pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway, leading to the formation of inactive or inhibitory CoA antimetabolites. plos.orgresearchgate.net This strategy of using analogues that are metabolically activated by the target organism's own machinery is a recurring theme in drug discovery.

    The development of these research tools has not been without challenges. For example, the therapeutic potential of potent pantothenamides was initially limited by their rapid degradation by pantetheinase enzymes present in human serum. plos.orgresearchgate.net This obstacle, however, spurred further research into developing pantetheinase-resistant analogues, demonstrating the iterative nature of drug and tool development in this field. researchgate.net The study of these various analogues has been instrumental in validating the CoA biosynthetic pathway as a viable drug target and has provided genetic and biochemical evidence for the mechanisms of action of these compounds. plos.org

    Pantothenate Analogue Type Primary Research Application/Finding Key Organism/System Studied Reference(s)
    Pantothenones / SulphonamidesInitial demonstration of anti-malarial activity.Avian Malaria nih.gov
    Pantothenic Acid AnalogsCompetitive inhibition of pantothenate utilization.Plasmodium falciparum nih.gov
    PantothenamidesPotent, on-target inhibitors of parasite growth; metabolically activated.Plasmodium falciparum plos.orgresearchgate.net
    Pantothenol (PanOH)Used to generate resistant parasite lines, revealing mutations in pantothenate kinase (PfPanK).Plasmodium falciparum plos.org

    Emerging Applications of Hopantenate-d6 Calcium as a Mechanistic Probe in Novel Biological Systems

    Hopantenic acid is a pantothenate analogue that has been studied for its nootropic and neuroprotective properties, particularly in the context of developmental delays and attention deficit hyperactivity disorder. nih.govnih.govabvpress.ru this compound, as the deuterium-labeled counterpart, serves not as a therapeutic agent itself, but as a specialized research tool designed to precisely investigate the biochemical and pharmacokinetic behavior of hopantenic acid. Its applications are directly derived from the principles of stable isotope labeling.

    One of the primary emerging applications of this compound is in definitive pharmacokinetic and metabolic studies of hopantenic acid. While the parent compound has been used in clinical studies, a detailed understanding of its metabolic fate is crucial for optimizing its use and understanding its mechanism of action. nih.govresearchgate.net By using this compound, researchers can conduct studies to:

    Trace Metabolic Pathways: Administering this compound allows for the unambiguous tracking of hopantenic acid's transformation in the body. Mass spectrometry can distinguish metabolites containing the deuterium (B1214612) label from the vast background of endogenous molecules, enabling the confident identification of all metabolic products.

    Serve as an Internal Standard: For any research aiming to quantify the levels of hopantenic acid in plasma, cerebrospinal fluid, or specific tissues, this compound is the gold standard internal standard. acs.org Its near-identical chemical behavior ensures that it accurately reflects the analytical journey of the unlabeled hopantenic acid, leading to precise and reliable quantification.

    Investigate the Kinetic Isotope Effect (KIE): The six deuterium atoms in this compound are placed on the dimethyl group. If this position is a site of metabolic oxidation (a metabolic "soft spot"), the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond could slow down its metabolism. scispace.comnih.gov Comparing the metabolic profile of hopantenic acid to that of Hopantenate-d6 can reveal whether this position is metabolically labile and contributes significantly to the drug's clearance. This information is a cornerstone of "deuterium switching," a modern medicinal chemistry strategy used to improve the pharmacokinetic properties of drugs. nih.govnih.gov

    Furthermore, this compound can be used as a mechanistic probe in novel biological systems beyond simple ADME studies. For instance, calcium signaling is a fundamental process in all biological systems, regulating everything from neurotransmission to gene expression. nih.gov While the "calcium" salt form of hopantenate is primarily for formulation, the use of a deuterated probe like Hopantenate-d6 allows for clean metabolic tracing in complex neurological models. Researchers can use this tool to ask specific questions, such as how the concentration and distribution of hopantenic acid in different brain regions relate to its observed neurological effects, without interference from endogenous compounds in analytical measurements.

    Future Directions in Preclinical and Fundamental Biochemical Research on Hopantenate Derivatives

    The availability of sophisticated research tools like this compound opens up several promising avenues for future preclinical and fundamental biochemical research on hopantenate and its derivatives. The trajectory of this research is likely to focus on elucidating more detailed mechanisms of action and exploring new therapeutic possibilities.

    A primary future direction will be the use of this compound in advanced preclinical models of neurological disorders. By employing it as a tracer in animal models of conditions such as hypoxic-ischemic encephalopathy or ADHD, researchers can precisely map the distribution of hopantenic acid to target tissues, particularly within the central nervous system. nih.govnih.gov This will help answer critical questions about its ability to cross the blood-brain barrier and accumulate in specific brain regions relevant to its therapeutic effects.

    Furthermore, there is significant potential in combining stable isotope labeling with advanced imaging techniques. Deuterium metabolic imaging (DMI) is an emerging MRI-based method that can visualize the fate of deuterium-labeled compounds non-invasively and in real-time. nih.gov Applying such a technique with Hopantenate-d6 could allow for the direct visualization of its uptake and metabolic conversion within the living brain, offering unprecedented spatial and temporal information about its neuropharmacology.

    In fundamental biochemical research, future work could involve synthesizing hopantenate derivatives with labels at different positions (e.g., ¹³C or ¹⁵N). This would enable more complex metabolic flux analyses to understand how hopantenic acid might influence central carbon and nitrogen metabolism within neurons and glial cells. Such studies could reveal novel mechanisms of action beyond its structural similarity to GABA and its role as a pantothenate analogue.

    Finally, the principles learned from studying hopantenate and its deuterated form can inform the design of entirely new pantothenate derivatives. By understanding the metabolic liabilities and structure-activity relationships through tools like Hopantenate-d6, medicinal chemists can rationally design next-generation compounds with improved potency, selectivity, or pharmacokinetic profiles for a range of potential applications, carrying forward the long history of research into this versatile chemical scaffold. nih.govplos.org

    Q & A

    Q. What protocols ensure reproducibility in cross-species pharmacokinetic studies of this compound?

    • Methodological Answer : Standardize sampling intervals (e.g., 0, 15, 30, 60, 120 minutes post-dose) across species (mice, rats, non-human primates). Use allometric scaling to adjust doses based on body surface area. Validate interspecies differences in cytochrome P450 metabolism using liver microsomes and recombinant enzymes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.